3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a trifluoromethyl group, a nitro group, and a thioether linkage, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl and nitro groups, and the formation of the thioether linkage. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through various methods such as Fischer indole synthesis or Bartoli indole synthesis.
Introduction of Functional Groups: The trifluoromethyl and nitro groups can be introduced using reagents like trifluoromethyl iodide and nitric acid, respectively.
Thioether Formation: The thioether linkage can be formed through nucleophilic substitution reactions using thiols and appropriate leaving groups.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological targets.
Medicine: Indole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the nitro group can participate in redox reactions. The thioether linkage may also play a role in the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole include other indole derivatives with different substituents. For example:
2-nitro-4-(trifluoromethyl)phenol: This compound has a similar trifluoromethyl and nitro group but lacks the indole core.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have different substituents on the indole core but share similar biological activities.
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2S/c1-2-9-26-13-6-4-3-5-12(13)16-17(26)23-18(25-24-16)30-15-8-7-11(19(20,21)22)10-14(15)27(28)29/h3-8,10H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUDHKWAXJNRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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